3-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid
Description
3-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid (CAS: 252989-87-0) is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (BOC)-protected amino group and a 6-chloropyridin-3-yl substituent. Its molecular formula is C₁₃H₁₇ClN₂O₄, with a molecular weight of 300.74 g/mol . The compound is primarily utilized as an organic intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules . The BOC group enhances stability during synthetic procedures, while the 6-chloropyridine moiety contributes to electrophilic reactivity, making it a versatile building block for further functionalization .
Properties
IUPAC Name |
3-(6-chloropyridin-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(19)16-9(6-11(17)18)8-4-5-10(14)15-7-8/h4-5,7,9H,6H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRYTJQRHVKTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440874 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(6-chloropyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252989-87-0 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(6-chloropyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid, also known by its CAS number 252989-87-0, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings, supported by data tables and case studies.
The molecular formula of this compound is , with a molecular weight of 300.74 g/mol. The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.74 g/mol |
| CAS Number | 252989-87-0 |
| MDL Number | MFCD03412517 |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor in several enzymatic pathways and as a modulator of cellular signaling processes.
Enzymatic Inhibition
Research indicates that compounds with similar structures often act as inhibitors of enzymes involved in metabolic pathways. Specifically, the presence of the chloropyridine moiety may enhance binding affinity to target enzymes, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives related to this compound. It was found that certain analogs exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the Boc group or the chloropyridine moiety could enhance potency .
- Neuroprotective Effects : Another investigation focused on neuroprotective properties, where compounds similar to this compound showed promise in models of neurodegenerative diseases. The mechanism was attributed to the modulation of oxidative stress pathways .
- Anti-inflammatory Properties : A recent study highlighted the anti-inflammatory potential of this compound through its ability to inhibit pro-inflammatory cytokine production in vitro. This suggests a possible role in treating inflammatory diseases .
Table 2: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound is primarily utilized in the synthesis of pharmaceutical agents, particularly as an intermediate in the development of drugs targeting various diseases. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Case Study : A recent study explored the use of 3-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid in the synthesis of novel anti-cancer agents. The Boc group facilitates easy introduction of amino functionalities, which are crucial for enhancing the efficacy of drug candidates against cancer cell lines.
Peptide Synthesis
Role as a Building Block : The compound serves as a valuable building block in peptide synthesis. The Boc group is widely used for protecting amines during peptide coupling reactions, allowing for the sequential addition of amino acids.
Application Example : In a synthetic pathway involving multiple amino acids, this compound was employed to create peptides with enhanced stability and bioactivity. Researchers reported improved yields and purities when using this compound compared to traditional methods.
Agrochemical Applications
Pesticide Development : The chlorinated pyridine moiety has potential applications in agrochemicals, particularly in the design of new pesticides. Compounds with similar structures have been known to exhibit insecticidal and herbicidal properties.
Research Insight : Studies have indicated that derivatives of 6-chloropyridine can effectively target specific pests while minimizing environmental impact. This positions the compound as a candidate for further exploration in agrochemical formulations.
Material Science
Polymer Chemistry : The compound's functional groups can be utilized in polymer chemistry to create new materials with tailored properties. Its reactivity allows it to participate in various polymerization processes.
Case Study : Research demonstrated that incorporating this compound into polymer matrices resulted in materials with enhanced thermal stability and mechanical properties, suitable for advanced engineering applications.
Analytical Chemistry
Use as a Standard Reference Material : Given its well-defined structure and stability, this compound can serve as a standard reference material in analytical chemistry for method validation and calibration.
Summary Table of Applications
| Application Area | Description | Case Study/Example |
|---|---|---|
| Medicinal Chemistry | Intermediate in drug synthesis targeting various diseases | Development of anti-cancer agents |
| Peptide Synthesis | Building block for synthesizing peptides with enhanced stability | Improved yields and purities in peptide coupling |
| Agrochemical Applications | Potential use in developing new pesticides with specific targeting capabilities | Derivatives showing insecticidal properties |
| Material Science | Incorporation into polymers for enhanced material properties | Enhanced thermal stability in polymer matrices |
| Analytical Chemistry | Standard reference material for method validation | Used in calibration for analytical techniques |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 6-chloro substituent in the target compound increases electrophilicity compared to the 6-methoxy analogue, facilitating nucleophilic aromatic substitution reactions .
Protective Group Dynamics :
- BOC-protected compounds (e.g., the target and EN300-3363801) exhibit superior stability during synthesis compared to unprotected variants (e.g., 54528-00-6) .
- Deprotection of BOC groups (e.g., via LiOH/THF) is a critical step for generating bioactive intermediates .
Synthetic Utility: The target compound’s 6-chloropyridin-3-yl group is advantageous for Suzuki-Miyaura coupling, whereas boronic acid derivatives (e.g., 6-(BOC-methylamino)pyridine-3-boronic acid) require stringent handling due to reactivity .
Research Findings
- Anticancer Activity: Derivatives of the target compound (e.g., CW1–CW20) demonstrated inhibitory activity against proteases, with IC₅₀ values in the nanomolar range .
- Synthetic Flexibility : The 6-chloro substituent allows facile cross-coupling reactions, contrasting with methoxy or unprotected analogues that require pre-functionalization .
Preparation Methods
Boc Protection of the Amino Group
The Boc group is introduced to the amino functionality to enhance stability and solubility during synthesis. The typical procedure involves:
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | Starting amino acid or amine precursor | Ensure free amino group is available |
| 2 | Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA) or NaHCO3 | Reaction in dichloromethane (DCM) or aqueous-organic biphasic system at 0–25°C |
| 3 | Stirring for 1–4 hours | Temperature control minimizes racemization |
| 4 | Work-up by extraction and purification | Purification by recrystallization or chromatography |
This step protects the amino group, preventing unwanted acylation or oxidation in later steps and facilitating handling.
Introduction of the 6-Chloropyridin-3-yl Group
The chloropyridinyl moiety is introduced through nucleophilic substitution or cross-coupling reactions:
| Method | Reagents | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic substitution | 6-chloropyridin-3-yl halide (e.g., bromide), base (NaH, K2CO3) | Polar aprotic solvent (DMF), 0–25°C | Substitution at the α-position of the amino acid backbone |
| Cross-coupling (e.g., Suzuki) | 6-chloropyridin-3-yl boronic acid, Pd catalyst | Mild heating, inert atmosphere | Formation of C-C bond with high regioselectivity |
Temperature control and inert atmosphere are critical to maintain Boc integrity and prevent side reactions.
Formation and Purification of the Propanoic Acid Backbone
The propanoic acid moiety is finalized by hydrolysis or oxidation steps if necessary:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Hydrolysis | Acidic or basic aqueous conditions | Room temperature to reflux | Converts esters or intermediates to free acid |
| Purification | Recrystallization or preparative HPLC | Solvent choice depends on solubility | Achieves >95% purity |
Purification ensures removal of unreacted starting materials and side products, critical for biological applications.
A representative synthetic route based on literature and commercial practices is as follows:
Dissolve the amino acid precursor in dichloromethane.
Add triethylamine and cool the mixture to 0°C.
Slowly add di-tert-butyl dicarbonate (Boc2O) dropwise under stirring.
Allow the reaction to proceed at room temperature for 2–3 hours.
Extract the product with aqueous acid and organic solvents.
Dry and concentrate the organic layer.
React the Boc-protected intermediate with 6-chloropyridin-3-yl bromide in DMF with potassium carbonate at 0–25°C for 12 hours.
Quench, extract, and purify by recrystallization or chromatography.
If necessary, hydrolyze ester intermediates to the free acid under mild acidic conditions.
Data Table: Summary of Key Reaction Parameters
| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Boc Protection | Boc2O, TEA | DCM | 0–25°C | 1–4 h | Protects amino group |
| 2 | Nucleophilic substitution | 6-chloropyridin-3-yl bromide, K2CO3 | DMF | 0–25°C | 12 h | Introduces chloropyridinyl group |
| 3 | Hydrolysis (if needed) | Dilute acid/base | Water/organic mix | RT to reflux | 1–3 h | Converts esters to acid |
| 4 | Purification | Recrystallization/HPLC | Appropriate solvents | Ambient | Variable | Ensures purity >95% |
Temperature Control: Maintaining low to moderate temperatures (0–25°C) during Boc protection and substitution steps minimizes racemization and degradation of sensitive groups.
Base Selection: Triethylamine is preferred for Boc protection due to its mildness and solubility; potassium carbonate is effective for substitution reactions in polar aprotic solvents.
Solvent Choice: Dichloromethane is optimal for Boc protection, while DMF facilitates nucleophilic substitution due to its polarity and ability to dissolve inorganic bases.
Purification Techniques: Recrystallization from suitable solvents or reverse-phase HPLC ensures high purity, critical for biological testing and further synthetic applications.
Yield and Purity: Typical yields range from 60–85% after purification, with purity exceeding 95% as confirmed by NMR and HPLC analyses.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid in a laboratory setting?
- Methodology : The synthesis typically involves coupling the 6-chloropyridin-3-yl moiety to a β-amino acid backbone followed by Boc protection. For example, carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) are used for activating carboxylic acid intermediates, as seen in peptide coupling protocols . Purification via flash chromatography (using silica gel) or recrystallization ensures product integrity. Monitoring reaction progress with TLC or HPLC is critical to optimize yields.
Q. How should researchers characterize this compound to confirm its structural identity and purity?
- Methodology : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the Boc group (e.g., tert-butyl signals at ~1.4 ppm) and the 6-chloropyridine aromatic protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., C₁₃H₁₆ClN₂O₄).
- HPLC : Reverse-phase HPLC with UV detection at 254 nm to assess purity (>95% recommended for research use) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use a fume hood to avoid inhalation of fine particles .
- Storage : Keep in a tightly sealed container at 2–8°C to prevent hydrolysis of the Boc group .
- Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis for chiral-dependent applications?
- Methodology :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers post-synthesis.
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) during the coupling step to favor the desired stereoisomer .
- Circular Dichroism (CD) : Validate enantiomeric excess (ee) by comparing CD spectra to known standards.
Q. How to resolve contradictions in reported stability data under varying experimental conditions?
- Methodology :
- Systematic Stability Testing : Incubate the compound at different pH (2–12), temperatures (4°C, 25°C, 40°C), and humidity levels (0–80% RH). Monitor degradation via LC-MS to identify hydrolysis products (e.g., free amine from Boc deprotection) .
- Kinetic Analysis : Calculate half-life (t₁/₂) under each condition using first-order decay models. Cross-reference results with literature to identify outliers and potential experimental variables (e.g., solvent purity).
Q. What experimental strategies are suitable for studying this compound’s role in enzyme inhibition or protein binding?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., proteases) on a sensor chip and measure binding affinity (KD) in real-time .
- X-ray Crystallography : Co-crystallize the compound with its protein target to resolve binding interactions at the atomic level.
- Fluorescence Quenching Assays : Label the compound with a fluorophore (e.g., FITC) and monitor fluorescence changes upon binding to enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
